N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride
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Overview
Description
N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride is a chemical compound with the molecular formula C15H18ClN3O. It is a derivative of isoquinoline and piperidine, two important heterocyclic compounds.
Mechanism of Action
Target of Action
N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives can have various modes of action depending on their specific structure and the biological targets they interact with .
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways depending on their specific structure and the biological targets they interact with .
Result of Action
Piperidine derivatives can have various effects at the molecular and cellular level depending on their specific structure and the biological targets they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method involves the use of coupling reactions, where the isoquinoline moiety is activated and then reacted with a piperidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-4-yl)isoquinoline-1-carboxamide hydrochloride
- N-(Piperidin-2-yl)isoquinoline-1-carboxamide hydrochloride
- N-(Piperidin-3-yl)quinoline-1-carboxamide hydrochloride
Uniqueness
N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the isoquinoline and piperidine moieties allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-piperidin-3-ylisoquinoline-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.ClH/c19-15(18-12-5-3-8-16-10-12)14-13-6-2-1-4-11(13)7-9-17-14;/h1-2,4,6-7,9,12,16H,3,5,8,10H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUYPFPSMPHASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=NC=CC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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